Acetic acid, mercapto-, 1,4-butanediyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identity

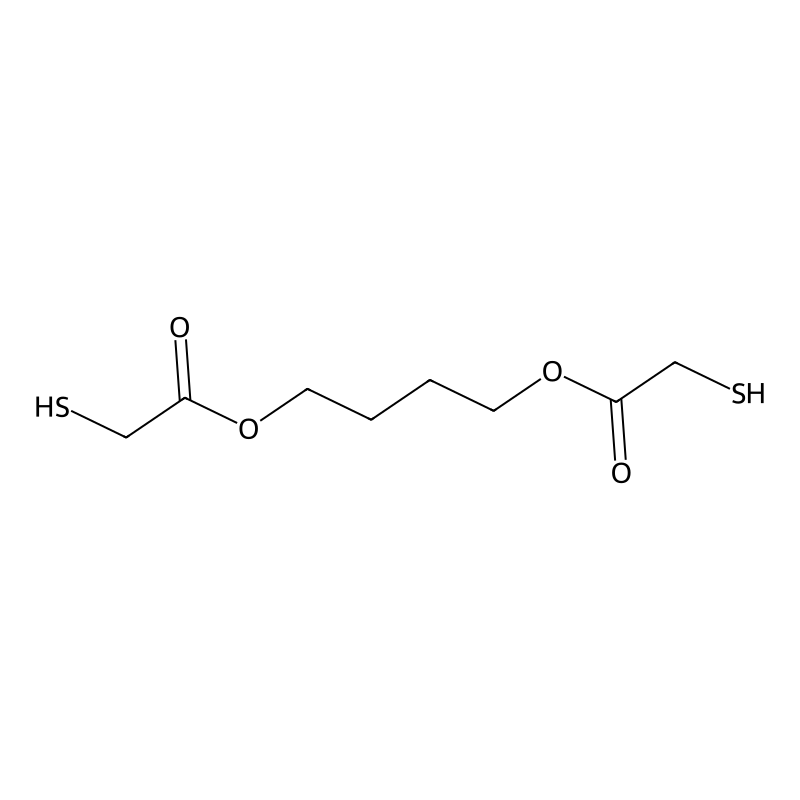

Acetic acid, mercapto-, 1,4-butanediyl ester, also known as tetramethylene bis(mercaptoacetate), 1,4-butanediol dithioglycolate, or tetramethylene mercaptoacetate, is a chemical compound with the formula C₈H₁₄O₄S₂. It is a diester formed by the reaction of mercaptoacetic acid with 1,4-butanediol [].

Analytical Applications

One application of acetic acid, mercapto-, 1,4-butanediyl ester in scientific research is in the separation and analysis of other compounds. Due to its specific properties, it can be used as a stationary phase in high-performance liquid chromatography (HPLC) for the separation of various molecules []. A research article describes a method for separating acetic acid, mercapto-, 1,4-butanediyl ester itself using a Newcrom R1 HPLC column. This method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid []. For applications requiring compatibility with mass spectrometry (MS), formic acid can be used instead of phosphoric acid [].

Acetic acid, mercapto-, 1,4-butanediyl ester, also known as tetramethylene bis(mercaptoacetate) or 1,4-butanediol dithioglycolate, is a chemical compound with the molecular formula and a molecular weight of approximately 238.3 g/mol. This diester is synthesized through the reaction of mercaptoacetic acid with 1,4-butanediol, resulting in a compound that features two ester groups linked to a central butanediol chain. The presence of thiol groups (–SH) in its structure allows for various

- Cleavage of disulfide bonds: The thiol groups could potentially reduce disulfide bonds in proteins or other molecules, which might be useful in protein structure studies or therapeutic applications [].

- Metal Chelation: The thiol groups can form complexes with metal ions, making it a potential candidate for metal ion detection or removal [].

The chemical behavior of acetic acid, mercapto-, 1,4-butanediyl ester is characterized by its ability to undergo several types of reactions:

- Esterification: The compound can react with alcohols to form new esters.

- Thiol-Ene Reactions: The thiol groups can participate in thiol-ene "click" reactions, which are selective for carbon-carbon bond formation.

- Oxidation: The thiol groups can be oxidized to form disulfide bonds, which may lead to dimerization or cross-linking with other thiol-containing molecules.

- Nucleophilic Substitution: The thiol groups can act as nucleophiles in substitution reactions with electrophiles .

Acetic acid, mercapto-, 1,4-butanediyl ester exhibits notable biological activities due to its structural components. Its thiol groups can interact with various biomolecules and enzymes:

- Enzyme Modulation: The compound may inhibit or activate enzymes by binding to their active sites. For instance, it has been shown to affect enzymes involved in oxidative stress responses.

- Cell Viability: In laboratory settings, it has been observed that the compound can increase reactive oxygen species (ROS) levels, potentially leading to cell death in cancer cells .

- Metabolic Pathways: It is related to 1,4-butanediol, which can be metabolized into γ-butyrolactone under specific conditions.

Acetic acid, mercapto-, 1,4-butanediyl ester has several applications across different fields:

- Chromatography: It is utilized as a stationary phase in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds.

- Biochemical Research: Due to its reactivity and ability to form disulfide bonds, it is used in studies involving protein interactions and enzyme activity.

- Material Science: Its properties make it suitable for use in polymer synthesis and modification processes .

Research indicates that acetic acid, mercapto-, 1,4-butanediyl ester interacts with various biological targets. It has been shown to bind to enzymes such as phospholipase A2 and mannosyl-oligosaccharide 1,2-alpha-mannosidase. These interactions can lead to modulation of enzymatic activity and affect cellular functions related to oxidative stress and apoptosis .

Several compounds share structural similarities with acetic acid, mercapto-, 1,4-butanediyl ester. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetic Acid | C₂H₄O₂ | Simple carboxylic acid; no thiol groups |

| Thioglycolic Acid | C₂H₄O₂S | Contains a single thiol group; used in hair treatments |

| 1,4-Butanediol | C₄H₁₀O₂ | Alcohol; serves as a backbone for many polymers |

| Dithiothreitol (DTT) | C₄H₁₀O₂S₂ | Reducing agent; contains two thiol groups but no esters |

Acetic acid, mercapto-, 1,4-butanediyl ester stands out due to its dual thiol functionalities combined with ester linkages, allowing for unique reactivity profiles not found in simpler compounds .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant